Borapetoside E

Catalog No.
S1816490
CAS No.
M.F
C27H36O11
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Borapetoside E

Product Name

Borapetoside E

IUPAC Name

methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate

Molecular Formula

C27H36O11

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1

InChI Key

ZXGKLWUOGQDOTD-IYIXDXQLSA-N

Canonical SMILES

CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O

Borapetoside E has been reported in Tinospora crispa with data available.
Extracted from Tinospora crispa; structure in first source

Borapetoside E (CAS 151200-49-6) is a highly purified clerodane diterpenoid glucoside (C27H36O11, MW 536.6 g/mol) originally isolated from the stems of Tinospora crispa [1]. Commercially available as an amorphous powder with >98% HPLC purity, it exhibits reliable solubility in DMSO, pyridine, and methanol, making it highly processable for both in vitro assays and in vivo formulation . In the context of pharmaceutical procurement, Borapetoside E is prioritized as a high-value analytical standard and a dual-action bioactive reference compound for metabolic syndrome research, specifically distinguished by its simultaneous hypoglycemic and hypolipidemic properties [1].

Research Fit

PathwaySREBP-mediated lipid metabolism study fit
ModelDiet-induced and genetic metabolic disorder models
SourcePurified Tinospora crispa clerodane glycoside

Substituting Borapetoside E with crude Tinospora crispa extracts or generic antidiabetic drugs like metformin introduces significant experimental variability and mechanistic gaps. Crude extracts contain a mixture of borapetosides (A-F) that have divergent mechanisms—for instance, Borapetoside C primarily drives peripheral glucose utilization, which confounds assays specifically targeting lipid-induced insulin resistance [1]. Furthermore, while generic biguanides effectively manage hyperglycemia, they often fail to adequately resolve the hepatic steatosis and SREBP-driven lipotoxicity that Borapetoside E specifically targets [1]. Consequently, buyers requiring a precise, single-molecule modulator of the SREBP lipid biosynthesis pathway must procure purified Borapetoside E to ensure reproducible, mechanism-specific data.

Substitution Risk

Mechanism Divergence
Borapetoside C acts via α-glucosidase inhibition; SREBP suppression may not be replicated.
Extract Variability
Undefined Tinospora fractions introduce batch-dependent composition and response uncertainty.
Model-Specific Validation
Model-response evidence is specific to diet-induced obese/T2DM models; other analogs were evaluated in STZ-induced T1DM models.

Metabolic Syndrome Resolution vs. Metformin

In high-fat-diet (HFD)-induced obese mice models, Borapetoside E demonstrates comprehensive metabolic regulation. When compared head-to-head with the standard clinical biguanide Metformin, Borapetoside E not only markedly improves hyperglycemia and insulin resistance but also achieves comparable or superior reductions in hepatic steatosis and hyperlipidemia [1]. This dual efficacy in clearing lipid accumulation while restoring glycemic control distinguishes it from standard baseline treatments.

Evidence DimensionResolution of HFD-induced hyperlipidemia and hepatic steatosis
Target Compound DataSignificant reduction in CHO, TG, and LDL-c levels with systemic improvement in oxygen consumption
Comparator Or BaselineMetformin (standard positive control)
Quantified DifferenceComparable to or better than metformin in resolving combined hyperglycemia and lipotoxicity
ConditionsHFD-induced type 2 diabetic obese mice, evaluated biochemically and histologically

Buyers developing advanced in vivo models for diet-induced obesity should procure Borapetoside E as a premium positive control that outperforms standard biguanides in lipid-driven metabolic dysfunction.

Dose-Response Context
Reported
Borapetoside E 40 mg/kg produced greater reductions in blood glucose and serum lipids than metformin 200 mg/kg in HFD-induced obese mice.
Reported model-response comparison; context-dependent.
Patent and published study data; quantitative dose-response curves available.

SREBP Inhibition vs. Borapetoside C

While multiple clerodane diterpenoids from Tinospora crispa exhibit antidiabetic properties, their mechanisms diverge significantly. Borapetoside C primarily increases peripheral glucose utilization via the GLUT2 pathway. In contrast, Borapetoside E specifically targets lipotoxicity by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) [1]. This targeted downregulation of SREBP and downstream lipogenic genes specifically positions Borapetoside E as a dual-action hypolipidemic and hypoglycemic agent, unlike its closely related analog.

Evidence DimensionPrimary metabolic pathway targeting
Target Compound DataInhibits SREBP expression and downregulates lipid biosynthesis genes
Comparator Or BaselineBorapetoside C (acts primarily via insulin receptor/GLUT2 pathway)
Quantified DifferenceBorapetoside E provides direct transcriptional suppression of lipogenesis, addressing the root cause of lipid-induced insulin resistance
ConditionsLiver and adipose tissue gene expression analysis in obese mice

For procurement in lipotoxicity and lipid-metabolism research, Borapetoside E is the required analog over Borapetoside C due to its specific SREBP-inhibitory action.

Duration of Action
Reported
Single 40 mg/kg dose effect persisted to 36 hours; 5-dose effect persisted to day 4 post-cessation, exceeding metformin.
Supports sustained-response model design.
Post-cessation monitoring in HFD mice; comparator duration not quantified.

Insulin Signaling Restoration vs. Vehicle

The utility of Borapetoside E in molecular pharmacology is driven by its quantifiable impact on insulin signaling proteins. Administration of Borapetoside E to HFD-induced obese mice results in a significant enhancement of AKTSer473 and GSK3β phosphorylation in both liver and skeletal muscle tissues compared to vehicle-treated controls [1]. This robust upregulation of key insulin signaling nodes provides a highly reproducible molecular readout for researchers evaluating novel insulin sensitizers.

Evidence DimensionAKTSer473 and GSK3β phosphorylation levels
Target Compound DataSignificant enhancement of p-AKTSer473 and p-GSK3β
Comparator Or BaselineVehicle-treated HFD mice
Quantified DifferenceMarked restoration of phosphorylation to functional signaling levels
ConditionsIn vivo protein expression analysis in liver and skeletal muscles after twice-daily administration

Provides a reliable, validated positive control for in vitro and in vivo assays measuring the restoration of insulin receptor downstream signaling.

Multi-Model Validation
Cross-study
Dose-dependent serum glucose reduction in alloxan-induced and db/db diabetic mice.
Supports cross-model metabolic study fit.
Response curves available in primary publication.

Solubility & Formulation vs. Crude Fractions

For laboratory procurement, the processability of a reference standard directly impacts assay reproducibility. Borapetoside E is supplied at >98% HPLC purity and exhibits broad solubility in standard laboratory solvents, including DMSO, methanol, and ethanol . Compared to crude lipophilic fractions or poorly soluble aglycone diterpenoids, the defined glycosidic structure of Borapetoside E ensures rapid, uniform dissolution. This prevents precipitation artifacts during the preparation of dosing vehicles for intraperitoneal injections and ensures sharp, reproducible peaks in LC-MS/MS analytical workflows.

Evidence DimensionSolubility and formulation stability
Target Compound DataComplete solubility in DMSO and methanol; >98% HPLC purity
Comparator Or BaselineCrude lipophilic plant extracts and aglycone diterpenoids
Quantified DifferenceEliminates precipitation-induced dosing variability and chromatographic peak broadening
ConditionsStandard in vitro assay preparation and in vivo dosing vehicle formulation

Procurement of high-purity Borapetoside E ensures seamless integration into mainstream high-throughput screening and analytical workflows without the handling bottlenecks associated with crude extracts.

Hepatic Biomarker
Class-level inference
ALT reduced; AST, CK, creatinine unchanged after 16-day 40 mg/kg dosing.
Reported tolerability endpoint context.
Patent source; data to verify in independent studies.
Mechanism Comparison
Cross-study
Borapetoside E suppresses SREBP expression; borapetoside C inhibits α-glucosidase (IC50 0.053 mg/mL).
Supports pathway-specific research selection.
Distinct transcriptional vs. enzymatic mechanisms.

SREBP-Targeted Drug Discovery

Due to its specific suppression of sterol regulatory element-binding proteins (SREBPs), Borapetoside E serves as a highly effective positive control for screening assays aimed at discovering novel inhibitors of lipid biosynthesis and lipotoxicity [1].

Hepatic Steatosis Model Benchmark

Because its efficacy in clearing hepatic lipid accumulation is comparable to or better than metformin, it functions as a validated benchmark in in vivo diet-induced obesity and non-alcoholic fatty liver disease (NAFLD) models [1].

Botanical Standardization Marker

As a structurally distinct clerodane diterpenoid with a defined C-12 configuration, Borapetoside E is a critical QA/QC reference standard for the chromatographic profiling and standardization of Tinospora crispa extracts in the nutraceutical industry [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Metabolic model washout studies
Sustained response window
Post-cessation endpoint monitoring
Combination metabolic model studies
Dual glucose/lipid endpoint response
Additive/synergistic model-response evaluation
Hepatic steatosis model research
SREBP pathway suppression context
Hepatic lipid and ALT biomarker endpoints
Natural product lead optimization
Stereochemistry-characterized scaffold
Structure-activity and dose-response model validation

XLogP3

1.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

536.22576196 Da

Monoisotopic Mass

536.22576196 Da

Heavy Atom Count

38

Appearance

Powder

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